Procathepsin B (26-50) (rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Procathepsin B (26-50) (rat) is a peptide fragment derived from the proenzyme form of cathepsin B, a cysteine protease belonging to the papain superfamily. This fragment consists of 25 amino acids and is known for its inhibitory effects on cathepsin B activity. Cathepsin B plays a crucial role in various physiological and pathological processes, including protein degradation, apoptosis, and tumor invasion .

Mécanisme D'action

Target of Action

The primary target of Procathepsin B (26-50) (rat) is Cathepsin B , a lysosomal cysteine proteinase . Cathepsin B plays a crucial role in intracellular protein catabolism and is involved in numerous physiological and pathological processes .

Mode of Action

Procathepsin B (26-50) (rat) acts as an inhibitor of Cathepsin B . It interacts with Cathepsin B, preventing its proteolytic activity and thus inhibiting its function .

Biochemical Pathways

The inhibition of Cathepsin B by Procathepsin B (26-50) (rat) affects the protein catabolism pathway within the lysosomes . This can have downstream effects on various cellular processes that depend on protein degradation and recycling .

Result of Action

The inhibition of Cathepsin B by Procathepsin B (26-50) (rat) results in the reduction of proteolytic activity within the lysosomes . This can affect various cellular processes, including protein turnover, antigen processing, and apoptosis .

Analyse Biochimique

Biochemical Properties

Procathepsin B (26-50) (rat) interacts with the enzyme cathepsin B . It is completely resistant to proteolysis by cathepsin B even after incubation overnight . It inhibits human cathepsin B with a Ki of 2.8 µM and rat cathepsin B with a Ki of 2 µM .

Cellular Effects

It is known that it inhibits cathepsin B, a lysosomal cysteine protease . This inhibition could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Procathepsin B (26-50) (rat) exerts its effects at the molecular level primarily through its inhibitory interaction with cathepsin B . It binds to cathepsin B, preventing it from carrying out its proteolytic function .

Temporal Effects in Laboratory Settings

It has been observed to be resistant to proteolysis by cathepsin B even after overnight incubation .

Metabolic Pathways

Given its inhibitory interaction with cathepsin B, it may influence pathways where cathepsin B plays a role .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Procathepsin B (26-50) (rat) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods: Industrial production of Procathepsin B (26-50) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Procathepsin B (26-50) (rat) primarily undergoes peptide bond formation and cleavage reactions. It is resistant to proteolysis by cathepsin B, even after prolonged incubation .

Common Reagents and Conditions:

Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) in SPPS.

Cleavage from Resin: Typically achieved using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products: The major product formed is the Procathepsin B (26-50) (rat) peptide itself, which can be further analyzed and characterized using techniques like mass spectrometry and HPLC .

Applications De Recherche Scientifique

Procathepsin B (26-50) (rat) has several scientific research applications:

Biochemistry: Used as a tool to study the inhibition of cathepsin B and its role in various biochemical pathways.

Cell Biology: Investigates the role of cathepsin B in cellular processes such as apoptosis and autophagy.

Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting cathepsin B activity, which is implicated in tumor invasion and metastasis.

Drug Development: Serves as a lead compound for designing new inhibitors targeting cathepsin B

Comparaison Avec Des Composés Similaires

Cathepsin B Inhibitors: Other inhibitors include E-64, CA-074, and leupeptin, which also target cathepsin B but differ in their structure and binding mechanisms.

Procathepsin D (26-50): Another proenzyme fragment that inhibits cathepsin D, a related cysteine protease.

Uniqueness: Procathepsin B (26-50) (rat) is unique due to its specific sequence and inhibitory mechanism, which involves binding to regions of cathepsin B distinct from the substrate-binding cleft. This distinct mode of inhibition makes it a valuable tool for studying cathepsin B’s role in various biological processes and for developing targeted therapies .

Propriétés

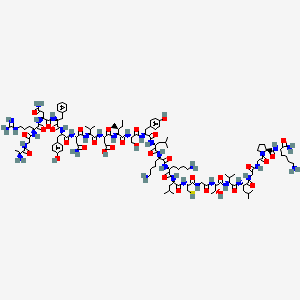

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H198N34O33S/c1-15-67(12)100(156-116(184)87(55-97(168)169)150-119(187)98(65(8)9)154-115(183)86(54-92(129)163)148-113(181)83(51-71-34-38-73(160)39-35-71)144-112(180)82(50-70-27-17-16-18-28-70)145-114(182)85(53-91(128)162)147-106(174)76(32-25-45-133-123(131)132)138-94(165)57-135-103(171)68(13)127)121(189)151-88(60-158)117(185)146-84(52-72-36-40-74(161)41-37-72)111(179)143-80(48-63(4)5)109(177)141-77(30-20-23-43-125)107(175)140-78(31-21-24-44-126)108(176)142-81(49-64(6)7)110(178)152-89(61-191)105(173)137-58-95(166)153-101(69(14)159)122(190)155-99(66(10)11)120(188)149-79(47-62(2)3)104(172)136-56-93(164)134-59-96(167)157-46-26-33-90(157)118(186)139-75(102(130)170)29-19-22-42-124/h16-18,27-28,34-41,62-69,75-90,98-101,158-161,191H,15,19-26,29-33,42-61,124-127H2,1-14H3,(H2,128,162)(H2,129,163)(H2,130,170)(H,134,164)(H,135,171)(H,136,172)(H,137,173)(H,138,165)(H,139,186)(H,140,175)(H,141,177)(H,142,176)(H,143,179)(H,144,180)(H,145,182)(H,146,185)(H,147,174)(H,148,181)(H,149,188)(H,150,187)(H,151,189)(H,152,178)(H,153,166)(H,154,183)(H,155,190)(H,156,184)(H,168,169)(H4,131,132,133)/t67-,68-,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,98-,99-,100-,101-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCIHFPJJWSJMS-HGVIYXBOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H198N34O33S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2713.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.